EAAT Inhibitory Potency: (3S)-3-Hydroxy-L-Aspartate(1-) Exhibits 5‑Fold Lower Ki at EAAT1 than DL‑threo‑β‑Hydroxyaspartic Acid
In HEK293 cells expressing human EAAT1, (3S)-3-hydroxy-L-aspartate(1−) demonstrates a Ki of 11 µM . By contrast, the racemic mixture DL‑threo‑β‑hydroxyaspartic acid shows a significantly higher Ki of approximately 58 µM under comparable conditions in COS‑1 cells expressing the same transporter . The ~5‑fold difference in inhibitory potency underscores the importance of using the pure L‑threo enantiomer for maximum EAAT blockade.
| Evidence Dimension | EAAT1 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 11 µM (HEK293 cells, human EAAT1) |
| Comparator Or Baseline | DL‑threo‑β‑hydroxyaspartic acid: ~58 µM (COS‑1 cells, human EAAT1) |
| Quantified Difference | ~5‑fold lower Ki (higher affinity) for (3S)-3-hydroxy-L-aspartate(1−) |
| Conditions | [³H]‑D‑Asp uptake assay; HEK293 vs. COS‑1 expression systems |
Why This Matters
Procurement of the pure (3S, 2S) stereoisomer is critical for achieving maximum EAAT1 inhibition, as racemic mixtures contain the less active D‑threo enantiomer that dilutes potency.
